molecular formula C10H14N2O B14810962 5-Cyclopropoxy-N,6-dimethylpyridin-2-amine

5-Cyclopropoxy-N,6-dimethylpyridin-2-amine

Cat. No.: B14810962
M. Wt: 178.23 g/mol
InChI Key: ANERCKSRVSNILB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,6-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with two methyl groups at the N and 6 positions.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N,6-dimethylpyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-amino-5,6-dimethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-Cyclopropoxy-N,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopropoxy-N,6-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Cyclopropoxy-N,6-dimethylpyridin-2-amine can be compared with other similar compounds, such as:

    5-Cyclopropyl-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    5,6-Dimethylpyridin-2-amine: This compound lacks the cyclopropoxy group but has similar methyl substitutions on the pyridine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyloxy-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-7-9(13-8-3-4-8)5-6-10(11-2)12-7/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

ANERCKSRVSNILB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)OC2CC2

Origin of Product

United States

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